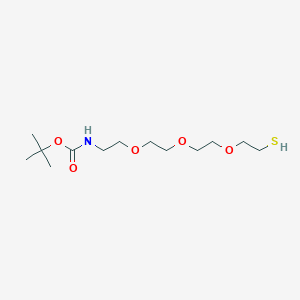

t-Boc-N-amido-PEG3-thiol

Descripción general

Descripción

T-Boc-N-amido-PEG3-thiol is a PEG derivative containing a Boc-protected amino group and a thiol group . The hydrophilic PEG spacer increases solubility in aqueous media . The Boc group can be deprotected under mild acidic conditions to form the free amine . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .

Synthesis Analysis

The Boc group can be deprotected under mild acidic conditions to form the free amine . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG3-thiol is C13H27NO5S . It has a molecular weight of 309.4 g/mol . The elemental composition is C, 50.46; H, 8.80; N, 4.53; O, 25.85; S, 10.36 .Chemical Reactions Analysis

The Boc group can be deprotected under mild acidic conditions to form the free amine . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG3-thiol is a solid powder . It is soluble in DMSO . .Aplicaciones Científicas De Investigación

Nanoparticle Functionalization

- Synthesis of Water-Soluble Nanoparticles : Trifluoroethylester-PEG-thiol ligand (TFEE-PEG-SH) has been used to create water-soluble, chemically functional nanoparticles such as Au metal and FePt magnetic nanoparticles. The trifluoroethylester terminus allows attachment of primary-amine-containing molecules via amide bond formation, facilitating easy attachment of molecules like biotin and fluorescamine to nanoparticles (Latham & Williams, 2006).

Drug Delivery and Biomedical Applications

- Synthesis of Amphiphilic Conetwork Gels : Poly(β-amino esters) and poly(amido amine) have been used to synthesize amphiphilic conetwork (APCN) gels with controlled composition and degradability. These gels show triggered degradation and drug release in various environments and are promising for controlled drug release and tissue engineering applications (Bhingaradiya et al., 2017).

Hydrogel Engineering for Biomedical Uses

- Stability of Thiol–Ene Photoclickable PEG Hydrogels : Research on thiol–norbornene photoclickable poly(ethylene glycol) (PEG) hydrogels has shown their potential in drug delivery and regenerative medicine. The stability and in vivo longevity of these hydrogels can be influenced by the type of linkage group used, with amide linkages providing longer-term stability (Hunckler et al., 2019).

Peptide Synthesis

- Solid Phase Synthesis of Peptide C-Terminal Thioesters : The Fmoc/t-Bu method for solid phase synthesis of thioesters shows compatibility with various chemistries. This method is significant in the total chemical synthesis of proteins through native chemical ligation methods (Ingenito et al., 1999).

Novel Polymer and Material Synthesis

- PEGylated Bioreducible Polymers for Gene Delivery : A method involving PEGylated bioreducible poly(amido amine)s has been developed for non-viral gene delivery. These polymers form nano-scaled PEGylated polyplexes with low cytotoxicity and appreciable transfection efficiencies (Lin & Engbersen, 2011).

Coatings and Surface Modification

- PEG-Thiol Based Hydrogel Coatings : These coatings are used for marine antifouling applications. By varying the PEG length and cross-linker, a range of hydrogel coatings with different properties can be created, showing promise in preventing marine biofouling (Lundberg et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO5S/c1-13(2,3)19-12(15)14-4-5-16-6-7-17-8-9-18-10-11-20/h20H,4-11H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCUSUXTCYNDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

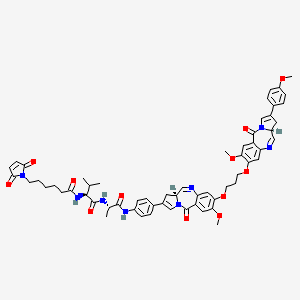

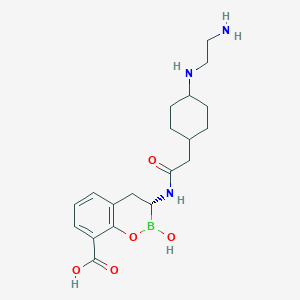

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

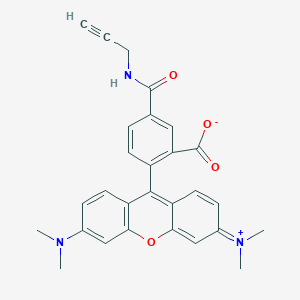

![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)